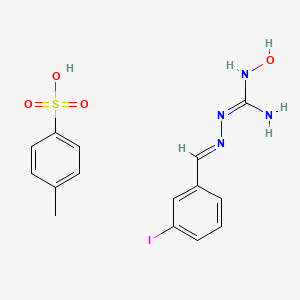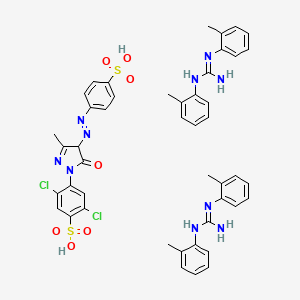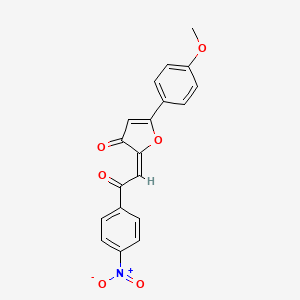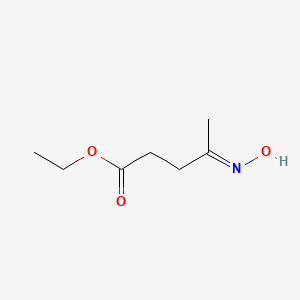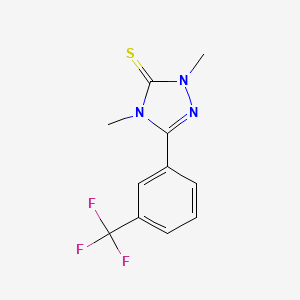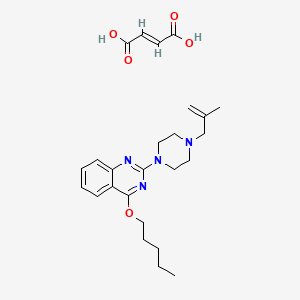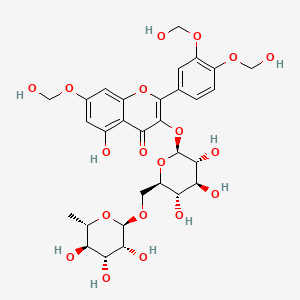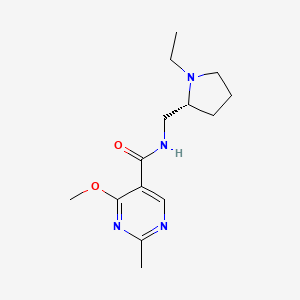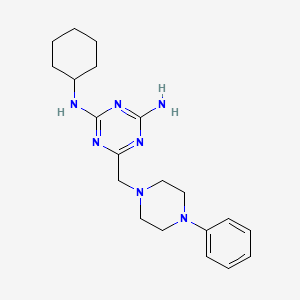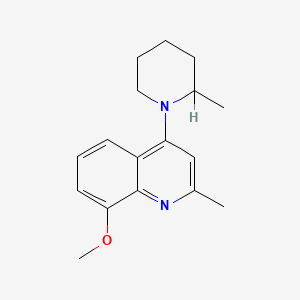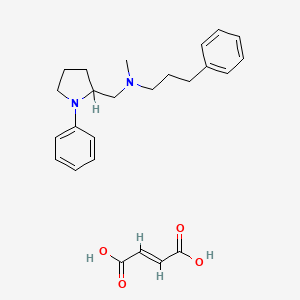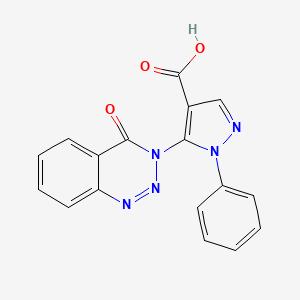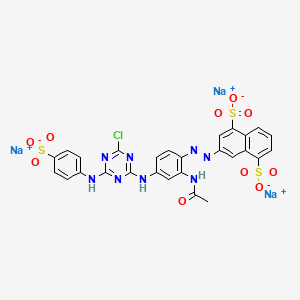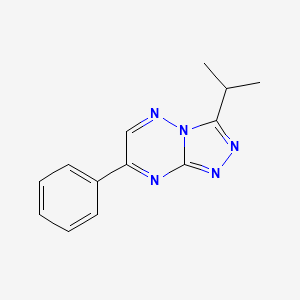
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-(1-methylethyl)-7-phenyl-1,2,4-triazole with a suitable nitrile or amine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Additionally, it has applications in the development of enzyme inhibitors and other therapeutic agents .
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- can be compared with other similar compounds such as 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine and pyrazolo(3,4-b)pyridine derivatives. These compounds share similar structural features and pharmacological activities but differ in their specific chemical properties and biological effects. The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-phenyl- lies in its specific substitution pattern and the resulting biological activity .
Propriétés
Numéro CAS |
86869-94-5 |
|---|---|
Formule moléculaire |
C13H13N5 |
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
7-phenyl-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C13H13N5/c1-9(2)12-16-17-13-15-11(8-14-18(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
IMTFABUOPLELBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C2N1N=CC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


